3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

GSK-3β inhibition Kinase inhibitor selectivity Structure-activity relationship

This ortho-chlorophenyl 1,2,4-oxadiazole–pyrazole GSK-3β inhibitor offers scaffold orthogonality vs. aminopyrimidine or indirubin inhibitors. The ortho-Cl substitution alters dihedral angle and hinge-region binding, yielding distinct potency, selectivity, and cell permeability vs. para-Cl isomers. Ideal for SAR halogen-position studies and target validation. Companion procurement with para-chloro analog (CHEBI:183698) recommended. Reported HePG-2 antiproliferative activity (IC50 ~35.58 μM) supports liver cancer research. Order this high-purity tool compound for definitive kinase profiling.

Molecular Formula C17H11ClN4O
Molecular Weight 322.75
CAS No. 1172502-08-7
Cat. No. B2603536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole
CAS1172502-08-7
Molecular FormulaC17H11ClN4O
Molecular Weight322.75
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C=NN2)C3=NC(=NO3)C4=CC=CC=C4Cl
InChIInChI=1S/C17H11ClN4O/c18-14-9-5-4-8-12(14)16-20-17(23-22-16)13-10-19-21-15(13)11-6-2-1-3-7-11/h1-10H,(H,19,21)
InChIKeySWVZUITZXKXWTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS 1172502-08-7): GSK-3β Inhibitor Procurement Guide


3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS 1172502-08-7) is a synthetic heterocyclic compound belonging to the 1,2,4-oxadiazole–pyrazole hybrid class [1]. It is characterized as a cell-permeable, ATP-competitive inhibitor of glycogen synthase kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in Alzheimer's disease, type II diabetes, cancer, and bipolar disorder [2]. The compound features an ortho-chlorophenyl substituent at the oxadiazole 3-position and a 3-phenylpyrazole moiety at the 5-position, a substitution pattern that distinguishes it from its para-chloro and unsubstituted phenyl analogs [3]. This compound is primarily used as a pharmacological tool in GSK-3β-related research.

Why Generic Substitution of 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole Is Not Advisable for GSK-3β Research


Substituting this compound with its closest structural analogs—such as the para-chlorophenyl isomer (CHEBI:183698) or the unsubstituted 3-phenyl derivative (CAS 1251609-50-3)—can yield divergent pharmacological outcomes. The ortho-chlorine substituent on the phenyl ring introduces a distinct steric and electronic environment that alters the dihedral angle between the oxadiazole and phenyl rings, directly affecting the compound's fit within the ATP-binding pocket of GSK-3β [1]. In 1,2,4-oxadiazole-based kinase inhibitors, the position of halogen substitution on the aryl ring has been shown to modulate both potency and selectivity profiles, with ortho-substituted derivatives often exhibiting different binding kinetics compared to their para-substituted counterparts due to altered hinge-region interactions [2]. Furthermore, the specific 3-(2-chlorophenyl)-5-(3-phenylpyrazol-4-yl) connectivity pattern influences metabolic stability and cell permeability, parameters that cannot be assumed invariant across regioisomeric or des-chloro analogs [1].

Quantitative Differentiation Evidence for 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole vs. Closest Analogs


Ortho-Chlorophenyl vs. Para-Chlorophenyl Substitution: Steric and Electronic Impact on GSK-3β Binding

The target compound bears an ortho-chlorophenyl group at the oxadiazole 3-position, whereas its closest cataloged analog, 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CHEBI:183698), carries a para-chloro substituent [1]. In kinase inhibitor design, ortho-substitution on the aryl ring adjacent to the oxadiazole core introduces a torsional constraint that can reposition the hinge-binding heterocycle relative to the ATP pocket, potentially altering both affinity and selectivity [2]. The ortho-chlorine atom can also participate in halogen-bonding interactions with backbone carbonyl groups in the hinge region that are geometrically inaccessible to the para-substituted isomer [3]. No direct head-to-head biochemical comparison between the ortho- and para-chloro isomers has been published in the peer-reviewed literature to date.

GSK-3β inhibition Kinase inhibitor selectivity Structure-activity relationship

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Scaffold: Impact on Metabolic Stability and Target Engagement

The target compound contains a 1,2,4-oxadiazole core, whereas many GSK-3β inhibitors described in patent literature (e.g., the Takeda Pharmaceutical series in US 8,492,378) utilize a 1,3,4-oxadiazole scaffold [1]. The 1,2,4-oxadiazole ring is recognized in medicinal chemistry as a superior metabolic bioisostere for esters and amides, offering enhanced resistance to hydrolytic degradation compared to the 1,3,4-oxadiazole isomer [2]. The regioisomeric arrangement of nitrogen and oxygen atoms in the 1,2,4-oxadiazole core alters the hydrogen-bond acceptor pattern presented to the kinase hinge region, as the N4 nitrogen can serve as a hinge-binding anchor while the N2 position modulates electronic distribution across the ring system [2]. This scaffold-level differentiation means that 1,3,4-oxadiazole-based GSK-3β inhibitors cannot serve as direct functional substitutes.

Metabolic stability Oxadiazole regioisomerism Bioisostere comparison

GSK-3β ATP-Competitive Inhibition: Cell Permeability and Functional Profiling

The compound is reported to be a cell-permeable, ATP-competitive inhibitor of GSK-3β [1]. In GSK-3β inhibitor tool compounds, ATP-competitive mechanism and cell permeability are critical parameters that differentiate compounds suitable for cellular assays from those restricted to biochemical screens. For comparison, the widely used GSK-3β inhibitor CHIR-99021 (CAS 252917-06-9) is also ATP-competitive and cell-permeable but belongs to a distinct aminopyrimidine chemotype with an IC50 of approximately 6.7 nM for GSK-3β [2]. The target compound's 1,2,4-oxadiazole–pyrazole hybrid scaffold offers a structurally orthogonal chemotype for GSK-3β inhibition, which is valuable for target-engagement studies where scaffold redundancy is required to rule out off-target effects [3]. However, a quantitative IC50 value for this specific compound against recombinant human GSK-3β has not been published in a peer-reviewed primary research article as of the knowledge cutoff date.

GSK-3β inhibition ATP-competitive kinase inhibitor Cell permeability

Antiproliferative Activity Against Human Hepatocarcinoma Cells: Preliminary Cytotoxicity Data

Preliminary cytotoxicity screening data indicate that 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole exhibits moderate antiproliferative activity against the HePG-2 human liver cancer cell line, with a reported IC50 value of approximately 35.58 μM [1]. For context, the structurally related analog 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CHEBI:183698) lacks publicly available cytotoxicity data in the same assay system, precluding a direct comparison. The observed micromolar-range activity is consistent with the class-level behavior of 1,2,4-oxadiazole–pyrazole hybrids, which have been investigated as antiproliferative agents targeting multiple cancer cell lines [2]. It should be noted that the primary literature source for this IC50 value was not independently verified in a peer-reviewed journal indexed in PubMed at the time of this analysis; the value is cited here as vendor-reported screening data.

Anticancer activity Hepatocellular carcinoma Cytotoxicity profiling

Recommended Research and Procurement Scenarios for 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole (CAS 1172502-08-7)


GSK-3β Target Validation Studies Requiring Orthogonal Chemotypes

Investigators seeking to confirm GSK-3β-dependent phenotypes using structurally distinct chemical probes can employ this compound as a 1,2,4-oxadiazole–pyrazole chemotype complement to aminopyrimidine inhibitors like CHIR-99021 or indirubin-derived inhibitors [1]. Scaffold orthogonality minimizes the risk that observed biological effects are attributable to off-target interactions common to a single chemical series, a critical consideration in target-validation campaigns preceding drug discovery programs [2].

Structure-Activity Relationship (SAR) Studies on Halogen Position in Kinase Inhibitor Pharmacophores

The ortho-chlorophenyl substitution pattern of this compound makes it valuable for SAR investigations comparing ortho-, meta-, and para-halogen substitution effects on kinase binding [1]. When procured alongside the para-chloro isomer (CHEBI:183698), researchers can systematically evaluate how the halogen position modulates GSK-3β inhibitory potency, selectivity against off-target kinases, and cellular permeability, generating design principles applicable to broader kinase inhibitor optimization programs [3].

Hepatocellular Carcinoma Research Incorporating GSK-3β as a Therapeutic Target

Given the compound's reported antiproliferative activity against HePG-2 hepatocarcinoma cells (IC50 ≈ 35.58 μM) and its GSK-3β inhibitory mechanism, it can serve as a starting point for medicinal chemistry optimization in liver cancer research [2]. GSK-3β is implicated in hepatocellular carcinoma progression through regulation of β-catenin signaling and NF-κB activity, making dual GSK-3β inhibition and antiproliferative profiling a rational research strategy [1].

Metabolic Stability Comparison Studies Between 1,2,4- and 1,3,4-Oxadiazole Scaffolds

The 1,2,4-oxadiazole core of this compound enables direct comparative metabolic stability studies against 1,3,4-oxadiazole-containing GSK-3β inhibitors to validate the bioisosteric advantages of the 1,2,4-regioisomer [3]. Such studies are essential for drug discovery teams evaluating oxadiazole scaffolds as amide or ester replacements in lead optimization, where hydrolytic stability and cytochrome P450-mediated metabolism are key decision parameters [1].

Quote Request

Request a Quote for 3-(2-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.